molecular formula C13H8FN3S3 B15189161 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(((4-fluorophenyl)methyl)thio)- CAS No. 135489-12-2

4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(((4-fluorophenyl)methyl)thio)-

Cat. No.: B15189161
CAS No.: 135489-12-2
M. Wt: 321.4 g/mol
InChI Key: KMKHNHSCLNXLCL-UHFFFAOYSA-N
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Description

4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(((4-fluorophenyl)methyl)thio)- is a complex organic compound that belongs to the class of isothiazoles Isothiazoles are heterocyclic compounds containing a five-membered ring with nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(((4-fluorophenyl)methyl)thio)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isothiazole Ring: Starting from a suitable precursor, such as a thioamide, the isothiazole ring can be formed through cyclization reactions.

    Introduction of Cyanomethyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where appropriate reagents like cyanomethyl chloride and 4-fluorobenzyl chloride are used.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(((4-fluorophenyl)methyl)thio)- can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or catalytic hydrogenation for reduction reactions.

    Substitution Reagents: Halogens or nitro compounds for electrophilic aromatic substitution.

Major Products

    Sulfoxides/Sulfones: From oxidation of sulfur atoms.

    Amines: From reduction of the nitrile group.

    Substituted Aromatics: From electrophilic aromatic substitution.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

    Pharmaceutical Research: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(((4-fluorophenyl)methyl)thio)- would depend on its specific application. For example:

    Biological Activity: If used as a drug, it may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Catalytic Activity: As a catalyst, it may facilitate chemical reactions by providing an alternative reaction pathway with lower activation energy.

Comparison with Similar Compounds

Similar Compounds

    4-Isothiazolecarbonitrile, 3-((methylthio)-5-(((phenyl)methyl)thio)-: Similar structure but with different substituents.

    4-Isothiazolecarbonitrile, 3-((ethylthio)-5-(((4-chlorophenyl)methyl)thio)-: Contains an ethylthio group and a chlorophenyl group instead.

Uniqueness

    Functional Groups:

    Chemical Properties: Differences in electronic and steric effects due to the specific substituents.

Properties

CAS No.

135489-12-2

Molecular Formula

C13H8FN3S3

Molecular Weight

321.4 g/mol

IUPAC Name

3-(cyanomethylsulfanyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C13H8FN3S3/c14-10-3-1-9(2-4-10)8-19-13-11(7-16)12(17-20-13)18-6-5-15/h1-4H,6,8H2

InChI Key

KMKHNHSCLNXLCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=C(C(=NS2)SCC#N)C#N)F

Origin of Product

United States

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